molecular formula C11H11BrO3 B13461930 methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Cat. No.: B13461930
M. Wt: 271.11 g/mol
InChI Key: UMUFUNNNYHKXKI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and a carboxylate group at the 8th position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzopyran derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran
  • 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole

Uniqueness

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-8-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h5-6H,2-4H2,1H3

InChI Key

UMUFUNNNYHKXKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCCC2)Br

Origin of Product

United States

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